Cas no 25103-58-6 (tert-Dodecanethiol)

Technical Introduction: tert-Dodecanethiol tert-Dodecanethiol (C12H26S) is a branched alkyl thiol commonly used as a chain transfer agent in radical polymerization processes, such as the production of synthetic rubbers and acrylic resins. Its tertiary structure enhances reactivity, enabling efficient molecular weight control and improved polymer properties. The compound exhibits low volatility and good thermal stability, making it suitable for high-temperature applications. Additionally, tert-dodecanethiol serves as a surface modifier in nanomaterials and a corrosion inhibitor in lubricant formulations. Its hydrophobic nature contributes to applications requiring water resistance. The product is handled under standard safety protocols due to its thiol-related odor and potential irritancy.
tert-Dodecanethiol structure
tert-Dodecanethiol structure
商品名:tert-Dodecanethiol
CAS番号:25103-58-6
MF:C12H26S
メガワット:202.4
MDL:MFCD00043233
CID:52637
PubChem ID:87567557

tert-Dodecanethiol 化学的及び物理的性質

名前と識別子

    • 2,3,3,4,4,5-Hexamethyl-2-hexanethiol
    • DODECYL MERCAPTAN
    • LAURYL MERCAPTAN
    • T-DODECANETHIOL
    • TERT-DODECANETHIOL
    • TERT-DODECYL MERCAPTAN
    • tert-dodecylthiol
    • TERT-LAURYL MERCAPTAN
    • dodecanethioltertiaire
    • sulfole120
    • t-ddm
    • terc.dodecylmerkaptan
    • tert-Dodecylmercaptan (mixture of isomers)
    • Dodecanethiol
    • dodecanethiol, mixed isomers
    • tert-Dodecanethiol (mixture of isomers)
    • Tertiary dodecyl mereaptan
    • Tertiarydodecyl mercaptan
    • T-Dodecyl Mercaptan
    • Sulfol 120
    • TDM
    • tert.Dodecanthiol
    • tert-Lauryl Mercaptan (mixture of isomers)
    • NCGC00091163-02
    • YAJYJWXEWKRTPO-UHFFFAOYSA-N
    • G00MDQ58TB
    • Q2405872
    • BRN 1738382
    • Tox21_400018
    • CAS-25103-58-6
    • UNII-G00MDQ58TB
    • NCGC00091163-04
    • TERT-DODECYL THIOL
    • NCGC00091163-03
    • 2,3,3,4,4,5-hexamethylhexane-2-thiol
    • SCHEMBL3332338
    • n-(2-chloroethyl)-n-(3-pyridinyl)urea
    • NCGC00091163-01
    • CCRIS 6030
    • AKOS015900250
    • DTXSID1025221
    • CHEMBL1325985
    • DTXCID905221
    • NS00019461
    • t-Dodecylmercaptan
    • 3-01-00-01794 (Beilstein Handbook Reference)
    • Sulfole 120
    • EINECS 246-619-1
    • EC 246-619-1
    • terc.Dodecylmerkaptan [Czech]
    • tert-Dodecylmercaptan
    • 25103-58-6
    • tertDodecylthiol
    • tertdodecanethiol
    • tdodecanethiol
    • tertDodecyl mercaptan
    • TERTIARY DODECYLMERCAPTAN
    • tertLauryl mercaptan
    • tdodecylmercaptan
    • 2,3,3,4,4,5Hexamethyl2hexanethiol
    • tertDodecyl thiol
    • tert-Dodecanethiol
    • MDL: MFCD00043233
    • インチ: 1S/C12H26S/c1-4-5-6-7-8-9-10-11-12(2,3)13/h13H,4-11H2,1-3H3
    • InChIKey: YAJYJWXEWKRTPO-UHFFFAOYSA-N
    • ほほえんだ: CC(C(C(C(S)(C)C)(C)C)(C)C)C

計算された属性

  • せいみつぶんしりょう: 202.17600
  • どういたいしつりょう: 202.175522
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 色と性状: 無色から淡黄色まで粘稠な液体で、においがあります。
  • 密度みつど: 0.86 g/mL at 20 °C(lit.)
  • ゆうかいてん: -7.5 ºC
  • ふってん: 227-248 °C(lit.)
  • フラッシュポイント: 華氏温度:206.6°f
    摂氏度:97°c
  • 屈折率: 1.4486 (estimate)
  • ようかいど: <0.1g/l
  • すいようせい: <0.1 g/100 mL at 23 ºC
  • PSA: 38.80000
  • LogP: 4.54730
  • ようかいせい: 水には不溶であり、エタノール、エーテル、アセトン、ベンゼン、ガソリン、エステル類などの有機溶媒に溶解する。

tert-Dodecanethiol セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H410
  • 警告文: P273,P305+P351+P338,P501
  • 危険物輸送番号:UN 3082 9/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 36/38-50/53
  • セキュリティの説明: S26-S36-S60
  • RTECS番号:JR3150000
  • 危険物標識: Xi N
  • 包装グループ:III
  • 包装等級:I; II; III
  • リスク用語:R36/38; R50/53
  • 危険レベル:9
  • 包装カテゴリ:I; II; III
  • ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い
  • セキュリティ用語:S26;S36;S60

tert-Dodecanethiol 税関データ

  • 税関コード:2930909090
  • 税関データ:

    中国税関コード:

    2930909090

    概要:

    2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

tert-Dodecanethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R096912-500ml
tert-Dodecanethiol
25103-58-6 95%
500ml
¥250 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13770-100ml
Tert-dodecylthiol
25103-58-6
100ml
¥78.0 2021-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017512-500ml
tert-Dodecanethiol
25103-58-6 98%
500ml
¥270 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D106952-500ml
tert-Dodecanethiol
25103-58-6 98%
500ml
¥305.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DG953-100ml
tert-Dodecanethiol
25103-58-6 98%
100ml
197.0CNY 2021-08-06
TRC
T204763-500mg
tert-Dodecanethiol
25103-58-6
500mg
$ 87.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
471585-18L
tert-Dodecanethiol
25103-58-6 98.5%
18l
¥5305.12 2023-12-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
471585-2L
tert-Dodecanethiol
25103-58-6 98.5%
2l
¥1521.86 2023-12-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0971-25ML
tert-Dodecyl Mercaptan (mixture of isomers)
25103-58-6 >98.0%(T)
25ml
¥190.00 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0971-500ML
tert-Dodecyl Mercaptan (mixture of isomers)
25103-58-6 >98.0%(T)
500ml
¥505.00 2024-04-17

tert-Dodecanethiol サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:25103-58-6)tert-Dodecylmercaptan (mixture of isomers)
注文番号:1660417
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally

tert-Dodecanethiol 関連文献

tert-Dodecanethiolに関する追加情報

Introduction to Tert-Dodecanethiol (CAS No. 25103-58-6)

Tert-Dodecanethiol, chemically known by the CAS number 25103-58-6, is a significant compound in the field of organic chemistry and biochemistry. This thiol compound, characterized by its long hydrocarbon chain and terminal sulfur-hydrogen group, has garnered considerable attention due to its versatile applications in chemical synthesis, material science, and pharmaceutical research. The molecular structure of tert-Dodecanethiol consists of a dodecyl group attached to a sulfur atom, which makes it a valuable intermediate in the production of various derivatives and functional materials.

The compound’s unique properties stem from its molecular architecture, which combines a nonpolar hydrophobic alkyl chain with a polar thiol group. This dual nature allows tert-Dodecanethiol to exhibit both hydrophobic and hydrophilic characteristics, making it an excellent candidate for applications in drug delivery systems, surface modifications, and polymer stabilization. Recent studies have highlighted its role in the development of novel biomaterials and nanotechnology platforms, where precise control over surface properties is crucial.

In the realm of pharmaceutical research, tert-Dodecanethiol has been explored as a potential precursor in the synthesis of bioactive molecules. Its thiol group is highly reactive, enabling it to participate in various organic transformations such as oxidation-reduction reactions, disulfide bond formation, and thiol-ene coupling. These reactions are fundamental in the construction of complex molecular structures used in drug development. For instance, researchers have utilized tert-Dodecanethiol to modify the surfaces of nanoparticles for enhanced biocompatibility and targeted drug delivery.

The compound’s stability under various environmental conditions has also been a subject of interest. Studies have demonstrated that tert-Dodecanethiol can maintain its integrity in both aqueous and organic solvents, making it suitable for diverse industrial applications. Additionally, its resistance to oxidation under controlled conditions has been leveraged in the creation of protective coatings for metals and other materials. These coatings are essential in preventing corrosion and degradation in harsh environments.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of tert-Dodecanethiol. Molecular modeling studies have revealed insights into how the compound interacts with biological targets, providing a foundation for designing more effective therapeutic agents. These simulations have been particularly useful in predicting the binding affinity of tert-Dodecanethiol-based molecules to specific enzymes and receptors, which is critical for drug discovery.

The synthesis of derivatives from tert-Dodecanethiol has also seen significant progress. Researchers have developed efficient methods for introducing various functional groups into the dodecyl chain while preserving the reactivity of the thiol moiety. These derivatives are being explored for their potential in catalysis, as they can act as ligands or catalysts in organic transformations. The ability to tailor the properties of these derivatives makes them valuable tools in synthetic chemistry.

In material science, tert-Dodecanethiol has been employed to create self-assembling structures on surfaces. These structures are formed through the spontaneous organization of molecules into ordered patterns due to intermolecular interactions. Such self-assembled monolayers (SAMs) derived from tert-Dodecanethiol have applications in sensor technology, where they can enhance sensitivity and selectivity by providing well-defined surfaces for interaction with analytes.

The environmental impact of using tert-Dodecanethiol has also been evaluated. Studies have shown that while it is biodegradable under certain conditions, its persistence in aquatic environments can pose challenges if not managed properly. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental footprint. These initiatives align with broader trends in sustainable chemistry aimed at reducing hazardous waste generation.

The future prospects for Tert-Dodecanethiol (CAS No. 25103-58-6) are promising, with ongoing research uncovering new applications and refining existing ones. As our understanding of molecular interactions deepens, so too does our ability to harness the potential of this versatile compound. Whether it is through advanced drug delivery systems or innovative material designs, Tert-Dodecanethiol continues to play a pivotal role in scientific discovery and technological innovation.

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